1-Isovaleryl-4-(methylamino)piperidine

Catalog No.
S12507213
CAS No.
M.F
C11H22N2O
M. Wt
198.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isovaleryl-4-(methylamino)piperidine

Product Name

1-Isovaleryl-4-(methylamino)piperidine

IUPAC Name

3-methyl-1-[4-(methylamino)piperidin-1-yl]butan-1-one

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

InChI

InChI=1S/C11H22N2O/c1-9(2)8-11(14)13-6-4-10(12-3)5-7-13/h9-10,12H,4-8H2,1-3H3

InChI Key

LHQHRQATYLUJLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)NC

1-Isovaleryl-4-(methylamino)piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with an isovaleryl group and a methylamino group. The compound's molecular formula is C11H19N, and it has a molecular weight of approximately 179.28 g/mol. This structure contributes to its potential biological activity and applications in various fields, particularly in medicinal chemistry.

Typical of piperidine derivatives. These include:

  • N-Alkylation: The nitrogen atom in the piperidine ring can be alkylated using various alkyl halides to form quaternary ammonium salts.
  • Acylation: The piperidine nitrogen can react with acyl chlorides or anhydrides, leading to the formation of amides.
  • Reduction: The ketone or imine functionalities, if present, can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions allow for the modification of the compound to enhance its biological activity or tailor its properties for specific applications.

The biological activity of 1-Isovaleryl-4-(methylamino)piperidine has been explored in various studies. Compounds with similar structures have demonstrated significant pharmacological effects, including:

  • Analgesic Activity: Derivatives of piperidine are often studied for their pain-relieving properties, particularly in the context of opioid analgesics.
  • CNS Activity: Piperidine compounds may exhibit central nervous system effects, influencing neurotransmitter systems and potentially serving as anxiolytics or antidepressants.
  • Antimicrobial Properties: Some piperidine derivatives have shown antibacterial and antifungal activities, making them candidates for further investigation in infectious disease treatment.

The synthesis of 1-Isovaleryl-4-(methylamino)piperidine can be achieved through various methods:

  • Direct Alkylation: Starting from 4-(methylamino)piperidine, an isovaleryl halide can be used to perform an alkylation reaction under basic conditions.
  • One-Pot Synthesis: Recent advancements allow for one-pot synthesis involving multiple reagents that can form the desired compound efficiently.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing piperidine derivatives.

These methods highlight the versatility in synthesizing this compound while optimizing conditions for yield and purity.

1-Isovaleryl-4-(methylamino)piperidine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new analgesics or CNS-active drugs.
  • Chemical Research: It can be used as a building block in organic synthesis to create more complex molecules.
  • Material Science: Its unique properties may find applications in developing new materials with specific functionalities.

Interaction studies involving 1-Isovaleryl-4-(methylamino)piperidine focus on understanding how this compound interacts with biological targets:

  • Receptor Binding Studies: Investigating how the compound binds to neurotransmitter receptors (e.g., opioid receptors) can elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit enzymes relevant to disease pathways may reveal therapeutic potential.
  • Docking Studies: Computational modeling can predict binding affinities and interactions at the molecular level, guiding further experimental validation.

Several compounds share structural similarities with 1-Isovaleryl-4-(methylamino)piperidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-MethylpiperidineMethyl group on the piperidine nitrogenSimpler structure; lacks acyl chain
IsopropylamineIsopropyl group instead of isovalerylMore basic; different pharmacological profile
N-MethylpyrrolidinePyrrolidine ring instead of piperidineDifferent ring structure; affects biological activity
4-AminopiperidineAmino group on the piperidine nitrogenLacks isovaleryl substitution; potential analgesic

The uniqueness of 1-Isovaleryl-4-(methylamino)piperidine lies in its combination of an isovaleryl group and a methylamino substitution on a piperidine ring, which may enhance its pharmacological properties compared to simpler derivatives. This structural complexity could contribute to distinct biological activities that warrant further exploration.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

198.173213330 g/mol

Monoisotopic Mass

198.173213330 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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